molecular formula C12H12N4OS B294179 3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294179
M. Wt: 260.32 g/mol
InChI Key: HFSVXPAZLIJWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolothiadiazole derivatives and has been found to exhibit a wide range of biological and pharmacological activities.

Mechanism of Action

Further studies are needed to fully understand the mechanism of action of this compound and its potential targets.
3. Structure-Activity Relationship: Studies on the structure-activity relationship of this compound may lead to the development of more potent derivatives.
4. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, 3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant potential applications in various scientific fields. Its potent biological activities make it a potential candidate for drug development, and further studies are needed to fully understand its mechanism of action and potential targets.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activities, which make it a promising candidate for drug development. However, the limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including:
1. Drug Development: This compound has shown promising anticancer and antimicrobial activities, making it a potential candidate for drug development.
2.

Synthesis Methods

The synthesis of 3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods, including the reaction of 3-amino-5-mercapto-1,2,4-triazole with ethyl bromoacetate to form ethyl 5-(1,2,4-triazol-3-ylsulfanyl)-1H-tetrazole-1-carboxylate. This intermediate product is then reacted with 2-bromoanisole in the presence of potassium carbonate to form the desired compound.

Scientific Research Applications

3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various scientific fields. Some of the most notable applications include:
1. Anticancer Activity: Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells.
2. Antimicrobial Activity: This compound has also been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has been found to inhibit the growth of both gram-positive and gram-negative bacteria.
3. Anti-inflammatory Activity: 3-Ethyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

3-ethyl-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4OS/c1-2-10-13-14-12-16(10)15-11(18-12)8-17-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

HFSVXPAZLIJWDK-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3

Canonical SMILES

CCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3

Origin of Product

United States

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